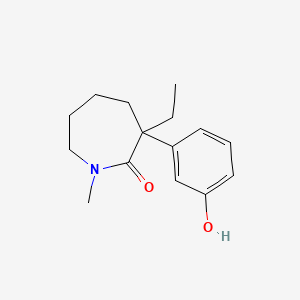
3-乙基-3-(3-羟苯基)-1-甲基氮杂环戊烷-2-酮
概述
描述
The compound "3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one" is a nitrogen-containing heterocycle that is of interest due to its structural complexity and potential for chemical modification. While the provided papers do not directly discuss this compound, they do provide insights into related structures and synthetic methods that could be relevant for its synthesis and analysis.
Synthesis Analysis
The synthesis of related azepine compounds involves the use of starting materials such as 1-benzylpiperidin-4-one and various benzylhexahydroazepin derivatives. For example, the synthesis of 3-ethoxycarbonyl-1,2,3,4,5,10-hexahydroindeno[1,2-d]azepine is achieved through reactions involving these precursors . Similarly, the transformation of 3-phenyl-3-(2-aminoethyl)phthalide into benzazepinones suggests a method for constructing the azepine ring, which could be adapted for the synthesis of "3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one" .
Molecular Structure Analysis
The molecular structure of azepine derivatives is often confirmed using spectroscopic techniques and X-ray diffraction studies. For instance, the crystal structure of 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one was elucidated using X-ray diffraction, revealing its dimeric nature and triclinic crystal class . This approach could be applied to determine the molecular structure of "3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one" once synthesized.
Chemical Reactions Analysis
Azepine compounds can undergo various chemical reactions, including methylation and cyclization. The methylation of tetrahydro-5-oxo-1H-1-benzazepine to produce a dimethyl derivative demonstrates the reactivity of the azepine ring towards nucleophilic substitution . This information could be useful in predicting the reactivity of "3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one" and in designing its functionalization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of azepine derivatives can be inferred from their molecular structure. For example, the presence of hydrogen bonds in the crystal structure of related compounds suggests that "3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one" may also exhibit hydrogen bonding, which could affect its solubility and crystallization behavior . Additionally, the reactivity of the azepine ring in acidic conditions, as seen in the dehydration of benzazepinones, could indicate similar sensitivity for "3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one" .
科学研究应用
在药理学中的应用
具有复杂结构的化合物,类似于“3-乙基-3-(3-羟苯基)-1-甲基氮杂环戊烷-2-酮”,通常因其药理潜力而被研究。例如,研究人员研究化合物的な神经化学和神经毒性,以期在治疗神经系统疾病或了解药物对大脑的影响方面得到潜在应用 (McKenna & Peroutka, 1990)。此类研究可能导致新治疗剂的开发或为现有药物的安全概况提供见解。
环境影响研究
通过工业使用或作为副产品引入环境中的化学物质会对生态系统和人类健康产生重大影响。对类苯甲酸酯等化合物的研究,它们与“3-乙基-3-(3-羟苯基)-1-甲基氮杂环戊烷-2-酮”共享苯酚基团等结构特征,可以了解它们在水生环境中的归趋、行为和潜在影响 (Haman et al., 2015)。这些研究对于制定有效的废物管理策略和减轻环境风险至关重要。
材料科学应用
探索用于特定应用的新材料,例如能量存储或电化学过程,通常涉及新化学化合物的合成和测试。该领域的研究可以探索物质的电化学性质或它们作为能量存储技术中组分的潜力。例如,对室温卤代铝酸盐离子液体的研究证明了专用化学品在从电镀到能量存储等应用中的潜力 (Tsuda, Stafford, & Hussey, 2017).
化学回收和可持续实践
在可持续性的背景下,聚合物(如聚对苯二甲酸乙二醇酯)的化学回收突出了化学研究在开发环保工艺中的作用。该领域的研究旨在从废物中回收和再利用有价值的材料,减少对原始资源的依赖并减轻对环境的影响 (Karayannidis & Achilias, 2007).
安全和危害
属性
IUPAC Name |
3-ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-15(12-7-6-8-13(17)11-12)9-4-5-10-16(2)14(15)18/h6-8,11,17H,3-5,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSJZMANJNLCOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCN(C1=O)C)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00992113 | |
| Record name | 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00992113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71556-74-6 | |
| Record name | 3-Ethylhexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71556-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethylhexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071556746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00992113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethylhexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,5-Dichloro-1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole](/img/structure/B1304097.png)

![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1304103.png)




![2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304119.png)
![2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304120.png)


